
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is a chiral organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimization for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Conditions may vary depending on the desired substitution, such as using halogenating agents for halogenation.
Major Products:
Oxidation: 2,4,5-Trimethoxybenzaldehyde or 2,4,5-Trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxyethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biochemical pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
相似化合物的比较
®-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with potentially different biological activity.
2,4,5-Trimethoxybenzyl alcohol: Lacks the chiral center but shares similar structural features.
2,4,5-Trimethoxyphenethylamine: A related compound with different functional groups and applications.
Uniqueness: (S)-1-(2,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activities and selectivity in chemical reactions.
Conclusion
This compound is a compound of significant interest in various scientific fields
属性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1S)-1-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-/m0/s1 |
InChI 键 |
YLBPNQSWBPAASQ-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C1=CC(=C(C=C1OC)OC)OC)O |
规范 SMILES |
CC(C1=CC(=C(C=C1OC)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


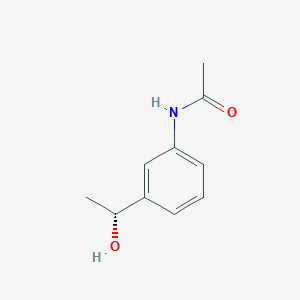
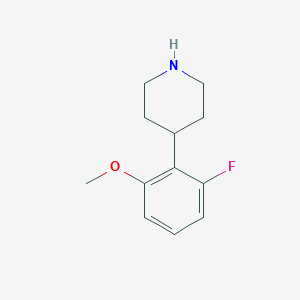
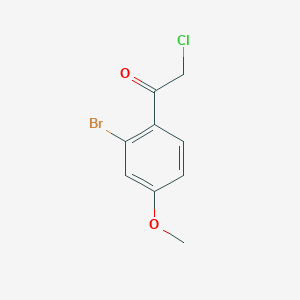
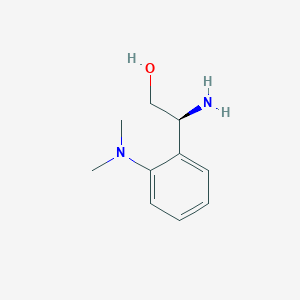
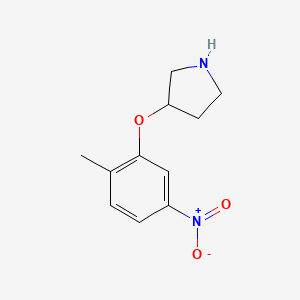


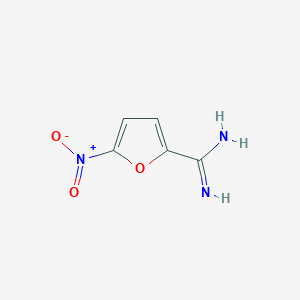
![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
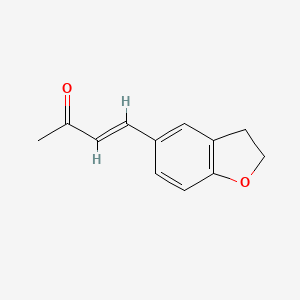
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)

![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
![1-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15322614.png)
